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(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone - 72908-12-4

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone

Catalog Number: EVT-518188
CAS Number: 72908-12-4
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, also known by its IUPAC name (2-chloropyridin-3-yl)-piperazin-1-ylmethanone, is a significant research compound with a molecular formula of C10H12ClN3O and a molecular weight of 225.67 g/mol. This compound is primarily used in medicinal chemistry and has garnered attention for its potential biological applications, particularly in the modulation of endocannabinoid signaling pathways. Its structure features a chlorinated pyridine ring and a piperazine moiety, which contribute to its pharmacological properties.

Source and Classification

This compound is classified under organic compounds and specifically falls into the category of substituted piperazines. It is identified by the CAS number 72908-12-4 and is available for purchase from various chemical suppliers, including BenchChem, which offers it with a typical purity of 95%.

Synthesis Analysis

The synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone typically involves the coupling of aromatic acid chlorides with piperazine derivatives. The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with 2-chloropyridine and piperazine.
  2. Reagents: An acid chloride derivative may be used to facilitate the reaction.
  3. Reaction Conditions: The reaction is generally conducted under controlled temperature and inert atmosphere conditions to prevent side reactions.
  4. Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

The detailed mechanism involves nucleophilic attack by the piperazine nitrogen on the carbonyl carbon of the acid chloride, leading to the formation of the amide bond characteristic of this compound.

Molecular Structure Analysis

The molecular structure of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone can be described using several key data points:

  • Canonical SMILES: C1CN(CCN1)C(=O)C2=C(N=CC=C2)Cl
  • InChI: InChI=1S/C10H12ClN3O/c11-9-8(2-1-3-13-9)10(15)14-6-4-12-5-7-14/h1-3,12H,4-7H2
  • InChI Key: GOUVYOXCKSRCHY-UHFFFAOYSA-N

The structure features a piperazine ring connected to a chlorinated pyridine ring through a carbonyl linkage, highlighting its potential for interaction with biological targets due to its planar aromatic systems.

Chemical Reactions Analysis

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, leading to the release of piperazine and corresponding carboxylic acid.
  3. Coupling Reactions: The compound can also engage in coupling reactions with other electrophiles or nucleophiles, expanding its utility in synthetic chemistry.

These reactions are critical for developing derivatives that may exhibit enhanced biological activity or selectivity.

Mechanism of Action

The mechanism of action for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone primarily involves its role as an inhibitor of monoacylglycerol lipase (MAGL). By inhibiting MAGL, the compound enhances endocannabinoid signaling pathways. This action potentially limits side effects associated with direct receptor agonists by modulating endogenous cannabinoid levels.

The specific biochemical pathways affected include:

  1. Endocannabinoid Signaling: Increased levels of endocannabinoids lead to enhanced signaling through cannabinoid receptors.
  2. Pain Modulation: The modulation may contribute to analgesic effects observed in preclinical studies.
Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone are essential for understanding its behavior in various environments:

  • Molecular Weight: 225.67 g/mol
  • Purity: Typically around 95%
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water due to its hydrophobic regions.

These properties influence its formulation in drug development and its interaction with biological systems.

Applications

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone has several scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting endocannabinoid systems.
  2. Research Tool: Used in studies investigating pain mechanisms and cannabinoid receptor interactions.
  3. Pharmaceutical Development: Potential lead compound for synthesizing novel analgesics with fewer side effects compared to traditional opioids.
Computational Drug Design & Molecular Modeling Approaches for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone

Deep Reinforcement Learning in De Novo Drug Design: Application to SARS-CoV-2 Mpro Inhibitor Discovery

Deep reinforcement learning (RL) has revolutionized de novo drug design by enabling generative models to explore vast chemical spaces while optimizing multiple pharmacological parameters. The REINVENT 2.0 platform exemplifies this approach, integrating a policy-based RL framework where a generative neural network proposes novel molecular structures. The system employs a reward function combining quantitative estimate of drug-likeness (QED), Jaccard distance (to ensure structural novelty), and target-specific scoring components. For SARS-CoV-2 main protease (Mpro) inhibitors, RL agents were trained over 500–1,000 epochs, adapting their generative policies to maximize rewards tied to Mpro inhibitory activity. This strategy successfully identified non-covalent inhibitors with IC50 values of 1.3–2.3 μM, demonstrating RL’s capability to navigate complex biochemical constraints [1].

Table 1: REINVENT 2.0 RL Parameters for Mpro Inhibitor Design

ComponentRole in RL FrameworkOptimization Target
QED ScoreEnsures generated molecules adhere to drug-like propertiesMaximize (QED > 0.6)
Jaccard DistancePenalizes similarity to known Mpro inhibitorsMinimize structural overlap
PheSA ComponentRewards 3D pharmacophore alignmentMaximize shape similarity
SMC ComponentRewards privileged fragment matchesMaximize fragment count

Pharmacophore-Enhanced Shape Alignment (PheSA) for 3D Structure-Activity Relationship Profiling

Pharmacophore-enhanced shape alignment (PheSA) is a critical 3D scoring component that evaluates geometric and electrostatic complementarity between generated molecules and experimentally validated Mpro inhibitors. In the REINVENT 2.0 workflow, 69 active Mpro inhibitor conformations (clustered into 23 representative queries) served as PheSA templates. The algorithm computes a similarity score (range: 0–1) based on:

  • Steric overlap (molecular volume matching)
  • Pharmacophore feature alignment (e.g., hydrogen-bond acceptors/donors, hydrophobic regions)
  • Electrostatic potential congruenceValidation against a test set of 69 active and 6,000 inactive compounds demonstrated robust performance (ROC AUC = 0.88). A score threshold of ≥0.63 achieved 53.2% sensitivity in identifying active inhibitors, proving its utility in prioritizing molecules with optimal 3D target engagement [1].

Table 2: PheSA Validation Metrics for Mpro Inhibitor Screening

MetricValueInterpretation
ROC AUC0.88High discrimination capability
Sensitivity0.532Moderate true-positive rate
Precision0.168Low false-positive rate
Kappa0.238Fair agreement beyond random chance

Privileged Fragment Substructure Match Scoring (SMC) in Hit Identification

Privileged fragment-based scoring leverages substructural motifs recurrently associated with bioactivity. For Mpro inhibitors, 265 non-covalent fragments were curated through:

  • Matched molecular pair analysis of known inhibitors to identify potency-enhancing fragments
  • Integration of Covid Moonshot crystallographic data highlighting fragment-binding hotspotsThe substructure match count (SMC) component quantifies the frequency of these privileged fragments within generated molecules. Validation using the Covid Moonshot FRET dataset (354 actives vs. 586 inactives) revealed a strong enrichment trend: Molecules with >15 fragment matches showed significant activity clustering below 10 μM IC50. A trapezoidal scoring function transformed raw counts into optimization rewards, biasing RL agents toward synthetically accessible, fragment-enriched chemotypes like the piperazine-carbonyl-pyridine core of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone [1].

Molecular Docking Strategies for Binding Affinity Prediction to Viral Proteases

Molecular docking validates in silico-generated hits by simulating ligand binding within the Mpro active site. Key workflows include:

  • Flexible-ligand docking: Algorithms like AutoDock Vina sample conformational space to identify low-energy poses, scoring interactions via semi-empirical force fields. For (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, docking reveals critical interactions with catalytic residues His41 and Cys145, as well as S1/S2 subsite residues (e.g., Glu166, Asn142) [3] [8].
  • Ensemble docking: Multiple protein conformations account for Mpro flexibility and mitigate pose-selection bias.
  • Consensus scoring: Combining scoring functions (e.g., Vina, Glide) improves binding affinity prediction reliability.Post-docking, molecular dynamics (MD) simulations (e.g., 300 ns trajectories) assess complex stability, with MM/PBSA calculations quantifying free energy contributions. Compounds like 4896-4038 exhibit stable binding (ΔG = −8.2 kcal/mol), validating docking predictions [3].

Properties

CAS Number

72908-12-4

Product Name

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone

IUPAC Name

(2-chloropyridin-3-yl)-piperazin-1-ylmethanone

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C10H12ClN3O/c11-9-8(2-1-3-13-9)10(15)14-6-4-12-5-7-14/h1-3,12H,4-7H2

InChI Key

GOUVYOXCKSRCHY-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(N=CC=C2)Cl

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